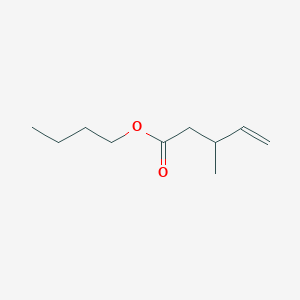
Butyl 3-methylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-methylpent-4-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the flavor and fragrance industries. The structure of this compound includes a butyl group attached to a 3-methylpent-4-enoate moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-methylpent-4-enoate typically involves the esterification reaction between butanol and 3-methylpent-4-enoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the 3-methylpent-4-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 3-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of more complex organic molecules.
Biology: It can be used as a model compound to study enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of Butyl 3-methylpent-4-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: Another ester with a similar structure but without the double bond.
Ethyl 3-methylpent-4-enoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3-methylpent-4-enoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl 3-methylpent-4-enoate is unique due to the presence of both the butyl group and the double bond in the 3-methylpent-4-enoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
184649-42-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
butyl 3-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-12-10(11)8-9(3)5-2/h5,9H,2,4,6-8H2,1,3H3 |
Clave InChI |
XZXQWCUZGZQOOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


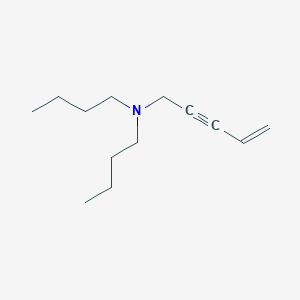
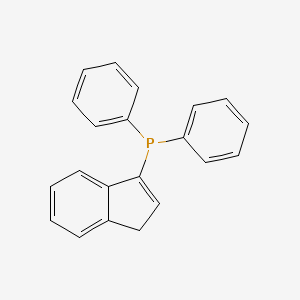
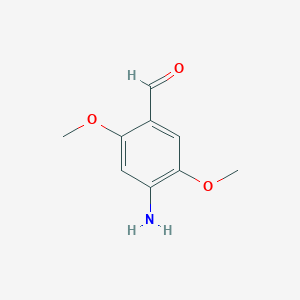
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
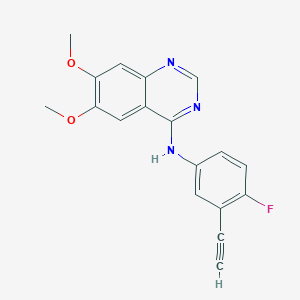

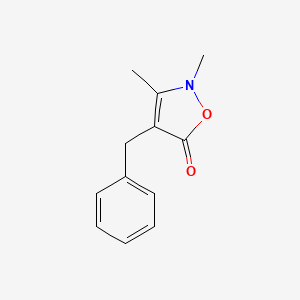
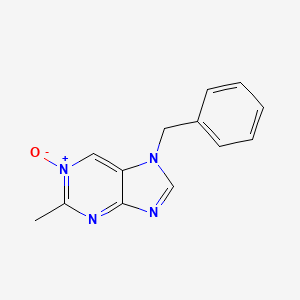
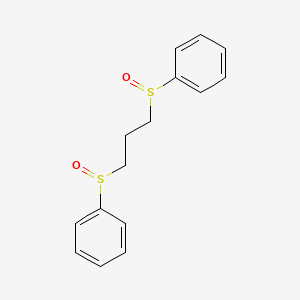
![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
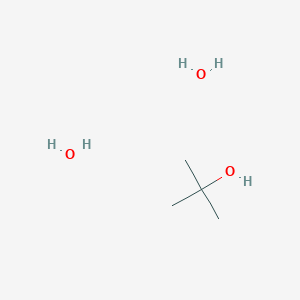
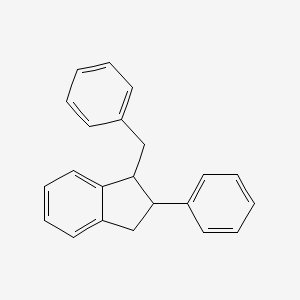
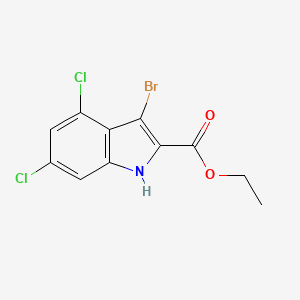
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
